Ethyl 7-(2,4-dichlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-(2,4-dichlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and is substituted with ethyl, phenyl, and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-(2,4-dichlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields and good functional group tolerance . Another method involves the Dimroth rearrangement, which is a process of isomerization involving ring opening and closure, catalyzed by acids or bases .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation is particularly advantageous for industrial applications due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-(2,4-dichlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted triazolopyrimidines and their derivatives .
Scientific Research Applications
Ethyl 7-(2,4-dichlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 7-(2,4-dichlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes, including tyrosyl DNA phosphodiesterase 2 and lysine-specific histone demethylase 1 . The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and exerting its therapeutic effects.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.
Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine: Another similar compound with diverse biological activities.
Uniqueness: Ethyl 7-(2,4-dichlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl and phenyl groups contribute to its enhanced biological activity and potential therapeutic applications .
Biological Activity
Ethyl 7-(2,4-dichlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of triazolopyrimidines, which are known for their diverse biological activities. This article aims to consolidate existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of this compound can be represented as follows:
C19H16Cl2N4O2
This compound features a triazolo-pyrimidine core with an ethyl ester and dichlorophenyl substituents that may influence its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Notably, compounds containing the triazolo-pyrimidine framework exhibit significant antimicrobial , antitumor , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines demonstrate potent antibacterial and antifungal activities. For instance, a study showed that similar compounds exhibited broad-spectrum antimicrobial effects against various pathogens including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups like dichlorophenyl enhances the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against microbial targets.
Antitumor Activity
Triazolo-pyrimidines have been recognized for their potential in cancer therapy. This compound has shown promise in inhibiting tumor cell proliferation in various cancer cell lines. Studies suggest that these compounds may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
Anti-inflammatory Effects
Additionally, compounds within this class have been evaluated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in pathogen metabolism or cancer cell proliferation.
- Interference with Signaling Pathways : It may modulate signaling pathways associated with inflammation or tumor growth by interacting with cellular receptors or transcription factors.
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety profile of triazolo-pyrimidine derivatives:
- Antibacterial Efficacy : A study comparing various triazolo-pyrimidine derivatives demonstrated that those with halogen substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
- Cytotoxicity in Cancer Cells : In vitro studies on cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations while exhibiting low toxicity towards normal cells .
- Inflammation Models : Animal models treated with this compound showed reduced levels of inflammatory markers compared to controls .
Properties
Molecular Formula |
C20H16Cl2N4O2 |
---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
ethyl 7-(2,4-dichlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H16Cl2N4O2/c1-2-28-19(27)16-17(12-6-4-3-5-7-12)25-20-23-11-24-26(20)18(16)14-9-8-13(21)10-15(14)22/h3-11,18H,2H2,1H3,(H,23,24,25) |
InChI Key |
XOQWOCYVWGQYMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.